molecular formula C15H19NO B5143730 N,N-diallyl-3,5-dimethylbenzamide

N,N-diallyl-3,5-dimethylbenzamide

Cat. No.: B5143730
M. Wt: 229.32 g/mol
InChI Key: LWZXSGISZDJAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diallyl-3,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two allyl groups attached to the nitrogen atom and two methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with diallylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper-based metal-organic frameworks can be employed to promote the oxidative coupling of the reactants, resulting in high conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions: N,N-diallyl-3,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N-diallyl-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl groups can undergo radical polymerization, leading to the formation of cross-linked networks. This property is exploited in the development of polymeric materials with enhanced mechanical and thermal properties .

Comparison with Similar Compounds

Uniqueness: N,N-diallyl-3,5-dimethylbenzamide is unique due to the presence of allyl groups, which confer distinct reactivity and potential for polymerization. This makes it particularly valuable in the synthesis of advanced polymeric materials and in medicinal chemistry for the development of novel therapeutics.

Properties

IUPAC Name

3,5-dimethyl-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-5-7-16(8-6-2)15(17)14-10-12(3)9-13(4)11-14/h5-6,9-11H,1-2,7-8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZXSGISZDJAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.